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Compound of Interest

Compound Name: cyclic ADP-ribose

For Researchers, Scientists, and Drug Development
Professionals

Cyclic ADP-ribose (CADPR) is a critical second messenger that modulates intracellular
calcium (Ca?*) signaling by activating ryanodine receptors on the endoplasmic reticulum,
leading to Ca?* release.[1][2][3] Its role in various cellular processes, including muscle
contraction, insulin secretion, and T-lymphocyte activation, makes it a key target in cell
signaling research and drug development.[2][4] Accurate measurement of intracellular CADPR
levels is crucial for understanding its physiological functions and for screening potential
therapeutic agents that modulate its signaling pathway.

This document provides detailed application notes and protocols for the quantification of
cADPR in cell culture samples, focusing on the most established and reliable methods: High-
Performance Liquid Chromatography (HPLC), enzymatic cycling assays, and mass
spectrometry.

cADPR Signaling Pathway

The synthesis and hydrolysis of CADPR are primarily regulated by the ectoenzyme CD38.[3][5]
CD38, a multifunctional enzyme, catalyzes the cyclization of nicotinamide adenine dinucleotide
(NADT) to form cADPR.[5][6] It also possesses hydrolase activity, breaking down cADPR to
adenosine diphosphate-ribose (ADPR).[5][7] The balance between the cyclase and hydrolase
activities of CD38 determines the intracellular concentration of cCADPR.[5]
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Figure 1: cCADPR signaling pathway.

Methods for cADPR Quantification

Several methods are available for measuring cCADPR levels in cell culture, each with its own
advantages in terms of sensitivity, specificity, and throughput.
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Experimental Workflow for cADPR Measurement

The general workflow for measuring cCADPR from cell culture samples involves cell harvesting,
extraction of the nucleotide, and subsequent quantification using the chosen method.

4 N

Sample Preparation

1. Cell Culture

2. Cell Harvesting

3. Nucleotide Extraction
(e.g., Perchloric Acid)

4. Neutralization & Centrifugation

. J

Quantification

Enzymatic Cycling Assay

HPLC Analysis

Mass Spectrometry
C‘S. Data Analysis & Quantification)

Data Analysis

Click to download full resolution via product page

Figure 2: General experimental workflow for CADPR measurement.

Detailed Experimental Protocols
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Protocol 1: Quantification of cADPR by HPLC

This protocol is based on a two-step HPLC method for the analysis of endogenous cADPR
levels in cell extracts.[8]

Materials:

Perchloric acid (PCA)

e Potassium carbonate (K2CO3s)

e HPLC system with a UV detector

e Strong anion-exchange column

» Reversed-phase C18 column

e cADPR standard

Procedure:

o Cell Lysis and Extraction:

[e]

Harvest cultured cells (e.g., 108 cells) by centrifugation.

o

Resuspend the cell pellet in ice-cold 0.6 M PCA and vortex vigorously.

[¢]

Incubate on ice for 30 minutes to precipitate proteins.

[¢]

Centrifuge at 14,000 x g for 10 minutes at 4°C.

[e]

Collect the supernatant containing the acid-soluble nucleotides.
e Neutralization:
o Neutralize the supernatant by adding 2 M K2COs dropwise until the pH reaches 6.5-7.0.

o Incubate on ice for 15 minutes to allow precipitation of potassium perchlorate.
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o Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the precipitate.

o Collect the neutralized supernatant.

e Two-Step HPLC:
o Step 1: Strong Anion-Exchange Chromatography:
» |nject the neutralized extract onto a strong anion-exchange column.
» Elute with a gradient of ammonium phosphate buffer.
» Collect the fraction corresponding to the retention time of the cADPR standard.
o Step 2: Reversed-Phase lon-Pair Chromatography:
» |nject the collected fraction onto a reversed-phase C18 column.
» Use a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium).
= Monitor the elution profile at 254 nm.
¢ Quantification:
o lIdentify the cADPR peak by comparing its retention time with that of the cADPR standard.

o Quantify the amount of CADPR by integrating the peak area and comparing it to a
standard curve generated with known concentrations of CADPR.

o The identity of the peak can be further confirmed by its conversion to ADPR upon heating.

[8]

Expected Results: Intracellular concentrations of cCADPR in quiescent Jurkat and HPB.ALL
human T cells were determined to be 198 + 41 and 28 + 9 pmol/108 cells, respectively.[8] The
detection sensitivity for cCADPR with this method is approximately 10 pmol.[8]

Protocol 2: Quantification of cADPR by Enzymatic
Cycling Assay
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This protocol utilizes the ability of ADP-ribosyl cyclase to catalyze the reverse reaction,
converting cCADPR to NAD™, which is then measured in a highly sensitive cycling reaction.[10]

Materials:

o Cell lysis buffer

o Recombinant ADP-ribosyl cyclase (from Aplysia californica)
 Nicotinamide

e Cycling reagent mix (containing alcohol dehydrogenase, diaphorase, resazurin, and flavin
mononucleotide)

o Ethanol

e CADPR standard

o Fluorescence microplate reader

Procedure:

e Sample Preparation:
o Lyse the cultured cells using a suitable lysis buffer and centrifuge to remove cell debris.
o Collect the supernatant for the assay.

e Conversion of cCADPR to NAD*:

o In a 96-well plate, add the cell lysate, a high concentration of nicotinamide, and
recombinant ADP-ribosyl cyclase.

o Incubate to allow the stoichiometric conversion of cADPR to NAD™.
e NAD™ Cycling Reaction:

o Add the cycling reagent mix and ethanol to each well.
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o In this reaction, alcohol dehydrogenase reduces NAD* to NADH in the presence of
ethanol.

o Diaphorase then oxidizes NADH back to NAD*, while reducing the non-fluorescent
resazurin to the highly fluorescent resorufin.

e Fluorescence Measurement:
o Incubate the plate at room temperature, protected from light.

o Measure the fluorescence of resorufin using a microplate reader (e.g., excitation at 544
nm and emission at 590 nm). The signal amplifies over time as NAD* cycles through the
reactions.

e Quantification:
o Generate a standard curve using known concentrations of CADPR.

o Determine the concentration of cCADPR in the samples by comparing their fluorescence
readings to the standard curve.

Expected Results: This fluorometric cycling assay is highly sensitive and can detect CADPR in
the sub-nanomolar range.[10] Commercially available kits based on a similar principle can
detect CADPR in the low nM range, with a lowest detected concentration of 100 nM.[9]

Protocol 3: Quantification of cADPR by Mass
Spectrometry

Mass spectrometry (MS)-based proteomics has become a powerful tool for identifying and
quantifying ADP-ribosylation.[12] While often used for identifying protein modification sites, it
can be adapted for the quantification of small molecules like CADPR.

Materials:
o Cell lysis and protein precipitation reagents (as in HPLC protocol)

e Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
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» CADPR standard and a stable isotope-labeled internal standard
Procedure:
e Sample Preparation:

o Prepare cell extracts as described in the HPLC protocol (cell lysis, extraction, and
neutralization).

o Spike the sample with a known amount of a stable isotope-labeled cADPR internal
standard for accurate quantification.

e LC-MS/MS Analysis:

[e]

Inject the prepared sample into the LC-MS/MS system.

o

Separate cADPR from other cellular components using liquid chromatography.

[¢]

Introduce the eluent into the mass spectrometer.

[¢]

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to
specifically detect and quantify CADPR and the internal standard based on their unique
precursor-to-product ion transitions.

e Quantification:

o Calculate the ratio of the peak area of endogenous cADPR to the peak area of the internal
standard.

o Determine the absolute concentration of CADPR in the sample by comparing this ratio to a
standard curve generated with known concentrations of cCADPR and the internal standard.

Expected Results: MS-based methods offer high specificity and sensitivity for the quantification
of cCADPR. The use of an internal standard corrects for variations in sample preparation and
instrument response, leading to highly accurate results.

Summary of Quantitative Data
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The intracellular concentration of CADPR can vary significantly depending on the cell type and
stimulation conditions.

. cADPR
Cell Type Condition . Method Reference
Concentration

_ 198 + 41
Jurkat T cells Quiescent HPLC [8]
pmol/108 cells

28 + 9 pmol/108

HPB.ALL T cells Quiescent HPLC [8]
cells
Differentiated o
) ] Radioimmunoass
HL-60 cells with all-trans- Marked increase [11]
a
retinoic acid Y

Cardiac muscle,

] ] Basal 100-200 nM Not specified [5]
liver, brain
Cultured arterial
Detectable -
ECs and smooth  Basal ] Not specified [5]
production

muscle cells

These application notes and protocols provide a comprehensive guide for the measurement of
cADPR in cell culture. The choice of method will depend on the specific research question, the
required sensitivity and throughput, and the available instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Determination of ADP-ribosyl cyclase activity, cyclic ADP-ribose, and nicotinic acid
adenine dinucleotide phosphate in tissue extracts - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Cyclic ADP-ribose - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9613932/
https://pubmed.ncbi.nlm.nih.gov/9613932/
https://pubmed.ncbi.nlm.nih.gov/7672129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3987965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3987965/
https://www.benchchem.com/product/b040047?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23681571/
https://pubmed.ncbi.nlm.nih.gov/23681571/
https://en.wikipedia.org/wiki/Cyclic_ADP-ribose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

3. Enzymatic synthesis and characterizations of cyclic GDP-ribose. A procedure for
distinguishing enzymes with ADP-ribosyl cyclase activity - PubMed
[pubmed.ncbi.nim.nih.gov]

o 4. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat
Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

e 5. Cyclic ADP-Ribose and NAADP in Vascular Regulation and Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. Mechanism of Cyclizing NAD to Cyclic ADP-ribose by ADP-ribosyl Cyclase and CD38 -
PMC [pmc.ncbi.nlm.nih.gov]

e 7. Measuring CD38 (ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase) activity by reverse-
phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

» 8. Quantification of intracellular levels of cyclic ADP-ribose by high-performance liquid
chromatography - PubMed [pubmed.ncbi.nim.nih.gov]

e 9. What is the best way to quantitate Cyclic ADP-Ribose (CADPR)? | AAT Bioquest
[aatbio.com]

e 10. researchgate.net [researchgate.net]

e 11. Accumulation of cyclic ADP-ribose measured by a specific radioimmunoassay in
differentiated human leukemic HL-60 cells with all-trans-retinoic acid - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Measuring Cyclic ADP-Ribose (CADPR) Levels in Cell
Culture: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040047#how-to-measure-cyclic-adp-ribose-levels-in-
cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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